![molecular formula C12H15N B11913997 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole CAS No. 172078-31-8](/img/structure/B11913997.png)
2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole
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Overview
Description
2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole is a heterocyclic compound that belongs to the indole family. Indoles are aromatic compounds that consist of a benzene ring fused to a pyrrole ring. This particular compound is characterized by its hexahydro structure, indicating the presence of additional hydrogen atoms, which makes it a partially saturated derivative of indole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the desulphurization of certain derivatives can lead to the formation of hexahydro-indole structures . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can further saturate the compound or modify specific functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties:
The compound exhibits a range of pharmacological effects due to its structural similarities with other bioactive indoles. Notably, indole derivatives are recognized for their anti-inflammatory , antimicrobial , and anticancer properties. The specific biological activities of 2,3,6,7,8,9-hexahydro-1H-benzo[g]indole may vary based on its substituents but are likely to involve interactions with neurotransmitter receptors and metabolic enzymes.
Cancer Research:
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example, a study evaluating similar benzo[g]indole derivatives demonstrated significant cytotoxicity against leukemia and melanoma cell lines at low concentrations (GI50 values as low as 560 nM) . These findings suggest that this compound could be a promising candidate for developing anticancer therapeutics.
Neurodegenerative Disorders:
There is emerging interest in the potential of this compound for treating neurodegenerative disorders. Its structural characteristics may provide beneficial effects on cognitive function and memory enhancement . Research into its interaction with neurotransmitter systems could pave the way for new treatments for conditions such as Alzheimer's disease.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1H-Benzocycloheptene: Another hexahydro compound with a similar structure but different functional groups.
1H-Benzo[g]indole-3-carboxaldehyde: A derivative with an additional formyl group, used in different synthetic applications.
Uniqueness
2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole is unique due to its specific hexahydro structure, which imparts distinct chemical and physical properties. This makes it valuable in various research and industrial applications, distinguishing it from other indole derivatives.
Biological Activity
2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole is a bicyclic compound belonging to the indole family, characterized by its unique fused structure that combines a six-membered benzene ring with a five-membered pyrrole ring. This compound has garnered attention due to its potential biological activities and pharmacological properties. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H9N, with a molecular weight of approximately 175.19 g/mol. The structure is notable for its nitrogen atoms and specific hydrogenation pattern which influence its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H9N |
Molecular Weight | 175.19 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer effects. Specifically, this compound has shown promise in various cancer models due to its ability to interact with multiple biological targets. Studies have demonstrated that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cells. For example:
- Study Findings : A study found that certain indole derivatives exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 30 µM .
Neuroprotective Effects
Indole derivatives are also known for their neuroprotective properties. The unique structure of this compound allows it to interact with neurotransmitter receptors and enzymes involved in neurological processes.
- Case Study : A recent investigation reported that this compound could protect neuronal cells from oxidative stress-induced damage .
Antimicrobial Activity
The antimicrobial activity of this compound has been documented in several studies. The compound demonstrates effectiveness against various bacterial strains.
- Research Data : In vitro assays indicated that the compound had a minimum inhibitory concentration (MIC) of around 10 µg/mL against Staphylococcus aureus and Escherichia coli .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : The compound interacts with serotonin receptors and other neurotransmitter systems.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Cell Cycle Regulation : Indole derivatives can influence cell cycle progression and apoptosis pathways in cancer cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound compared to other indoles and derivatives:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Indole | Basic structure; known for diverse activities | Antimicrobial; antidepressant |
Tetrahydrocarbazole | Saturated derivative; similar reactivity | Anticancer; anti-inflammatory |
6-Methylindole | Methyl substitution at C6; alters reactivity | Neuroprotective; analgesic |
Properties
CAS No. |
172078-31-8 |
---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2,3,6,7,8,9-hexahydro-1H-benzo[g]indole |
InChI |
InChI=1S/C12H15N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h5-6,13H,1-4,7-8H2 |
InChI Key |
DRBYPARXYQPKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2NCC3 |
Origin of Product |
United States |
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